molecular formula C21H16N4O6 B11284637 6-(3-Ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

6-(3-Ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B11284637
M. Wt: 420.4 g/mol
InChI Key: RWDXEDOTFMAJQC-UHFFFAOYSA-N
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Description

6-(3-Ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Common starting materials include substituted phenyl hydrazines and pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
  • 6-(3-Methoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Uniqueness

The uniqueness of 6-(3-Ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H16N4O6

Molecular Weight

420.4 g/mol

IUPAC Name

6-(3-ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H16N4O6/c1-2-31-17-9-11(6-7-16(17)26)15-10-14(21(27)28)18-19(23-24-20(18)22-15)12-4-3-5-13(8-12)25(29)30/h3-10,26H,2H2,1H3,(H,27,28)(H,22,23,24)

InChI Key

RWDXEDOTFMAJQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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